molecular formula C11H12F3N3O2 B12579104 2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- CAS No. 610272-60-1

2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)-

Cat. No.: B12579104
CAS No.: 610272-60-1
M. Wt: 275.23 g/mol
InChI Key: ILSRHCXCPVTYGN-UWVGGRQHSA-N
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Description

2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- is a chemical compound with the molecular formula C11H12F3N3O2 and a molecular weight of 275.23 . This compound is known for its unique structure, which includes an azido group, trifluoromethyl group, and a phenylmethoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- involves several steps. One common synthetic route includes the reaction of 2-butanol with azidotrimethylsilane in the presence of a catalyst to introduce the azido group. The trifluoromethyl group can be introduced using trifluoromethyl iodide under specific reaction conditions. The phenylmethoxy group is typically added through a nucleophilic substitution reaction with phenylmethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azido group, leading to the formation of amines or other substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The phenylmethoxy group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- include:

    2-Butanol, 3-azido-1,1,1-trifluoro-4-(methoxy)-: This compound lacks the phenyl group, which may affect its reactivity and biological activity.

    2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3R)-: The stereoisomer of the compound, which may have different chemical and biological properties.

    2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3R)-: Another stereoisomer with potentially different reactivity and applications.

The uniqueness of 2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

610272-60-1

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

(2S,3S)-3-azido-1,1,1-trifluoro-4-phenylmethoxybutan-2-ol

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)10(18)9(16-17-15)7-19-6-8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2/t9-,10-/m0/s1

InChI Key

ILSRHCXCPVTYGN-UWVGGRQHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@@H](C(F)(F)F)O)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(F)(F)F)O)N=[N+]=[N-]

Origin of Product

United States

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